molecular formula C11H13NO4S B1407151 Ethyl 6-(cyclopropylsulfonyl)nicotinate CAS No. 1993309-64-0

Ethyl 6-(cyclopropylsulfonyl)nicotinate

Cat. No. B1407151
CAS RN: 1993309-64-0
M. Wt: 255.29 g/mol
InChI Key: IVZSXHQUCRXFNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of Ethyl 6-(cyclopropylsulfonyl)nicotinate, there are general methods for synthesizing similar compounds. For instance, synthetic nicotine, which shares some structural similarities, can be synthesized from ethyl nicotinate . The industry considered using synthetic nicotine already in the 1960s, and recent patents revealed renewed efforts to develop more efficient strategies for the synthesis of nicotine .

properties

IUPAC Name

ethyl 6-cyclopropylsulfonylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-2-16-11(13)8-3-6-10(12-7-8)17(14,15)9-4-5-9/h3,6-7,9H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZSXHQUCRXFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(cyclopropylsulfonyl)nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-(cyclopropylsulfonyl)nicotinate
Reactant of Route 2
Ethyl 6-(cyclopropylsulfonyl)nicotinate
Reactant of Route 3
Ethyl 6-(cyclopropylsulfonyl)nicotinate
Reactant of Route 4
Ethyl 6-(cyclopropylsulfonyl)nicotinate
Reactant of Route 5
Ethyl 6-(cyclopropylsulfonyl)nicotinate
Reactant of Route 6
Ethyl 6-(cyclopropylsulfonyl)nicotinate

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